N~1~-(4-{[4-(2-METHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE
Description
N¹-(4-{[4-(2-Methoxybenzoyl)piperazino]sulfonyl}phenyl)acetamide is a sulfonamide-containing acetamide derivative featuring a piperazine ring substituted with a 2-methoxybenzoyl group. This compound is structurally characterized by:
- Acetamide core: Linked to a phenyl ring.
- Sulfonyl bridge: Connects the phenyl ring to a piperazine moiety.
Properties
IUPAC Name |
N-[4-[4-(2-methoxybenzoyl)piperazin-1-yl]sulfonylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-15(24)21-16-7-9-17(10-8-16)29(26,27)23-13-11-22(12-14-23)20(25)18-5-3-4-6-19(18)28-2/h3-10H,11-14H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMKLDTJLJZMTIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-{[4-(2-METHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 2-methoxybenzoyl chloride: This is achieved by reacting 2-methoxybenzoic acid with thionyl chloride under reflux conditions.
Formation of 4-(2-methoxybenzoyl)piperazine: The 2-methoxybenzoyl chloride is then reacted with piperazine in the presence of a base such as triethylamine.
Synthesis of 4-{[4-(2-methoxybenzoyl)piperazino]sulfonyl}phenyl acetamide: This final step involves the reaction of 4-(2-methoxybenzoyl)piperazine with 4-sulfamoylphenyl acetamide under suitable conditions, often involving a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N~1~-(4-{[4-(2-METHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO~4~) or chromium trioxide (CrO~3~) can be used.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 2-hydroxybenzoyl derivatives.
Reduction: Formation of 2-hydroxybenzyl derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
N~1~-(4-{[4-(2-METHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and as a component in various chemical formulations.
Mechanism of Action
The mechanism of action of N1-(4-{[4-(2-METHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to downstream effects such as reduced inflammation or inhibited cell proliferation. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Modifications and Key Features
The table below highlights structural variations in piperazine-linked acetamide derivatives and their implications:
¹Estimated based on similar compounds in (e.g., C₃₀H₃₃FN₅O₆ for a related quinolinecarboxylic acid derivative).
Structural Insights :
- Electron-Withdrawing Groups : The 4-nitrophenyl group () may enhance metabolic stability but reduce solubility compared to the 2-methoxybenzoyl group .
- Halogenation : Chlorine substituents () improve target affinity in some receptor systems but may increase toxicity risks .
Pharmacological Activity
Analgesic and Anti-inflammatory Effects
- : Compounds 35–37 (N-phenylacetamide sulphonamides) demonstrated analgesic activity comparable to paracetamol. The 4-methylpiperazinyl derivative (Compound 35) showed superior efficacy, suggesting that piperazine substituents critically modulate activity .
Enzyme Inhibition Potential
- and : Piperazine-linked sulfonamides are common in enzyme inhibitors (e.g., MGAT2 inhibitors in , quinolone synthetase targets in ). The target compound’s methoxy group could mimic natural substrates in enzymes like monoacylglycerol acyltransferase .
Physicochemical Properties
- Molecular Weight : The target compound’s higher molecular weight (~500) compared to simpler analogs (e.g., 248.32 in ) may influence pharmacokinetics, necessitating prodrug strategies for oral bioavailability .
Biological Activity
N~1~-(4-{[4-(2-METHOXYBENZOYL)PIPERAZINO]SULFONYL}PHENYL)ACETAMIDE is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The molecular formula for this compound is . The structure features a piperazine ring, a methoxybenzoyl group, and a sulfonyl moiety, which are crucial for its biological activity.
Research indicates that compounds with similar structural characteristics often interact with various biological targets, including enzymes and receptors involved in neurodegenerative diseases and bone resorption processes. For instance, compounds like N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), which share structural similarities, have demonstrated strong inhibitory effects on osteoclastogenesis, suggesting that this compound may exhibit similar properties .
In Vitro Studies
In vitro studies have shown that related compounds can significantly alter the expression of osteoclast-specific marker genes. For example, PPOAC-Bz was observed to inhibit the formation of mature osteoclasts and suppress bone resorption activity by blocking RANKL-mediated signaling pathways . This suggests that this compound may also modulate similar pathways.
Osteoclastogenesis Inhibition
A study focusing on PPOAC-Bz revealed its effectiveness in preventing ovariectomy-induced bone loss in vivo. The compound inhibited the formation of osteoclasts in vitro and blocked bone loss in vivo, highlighting its potential as a therapeutic agent for osteolytic disorders . This finding can be extrapolated to hypothesize the potential efficacy of this compound in similar contexts.
Data Table: Comparative Biological Activities
| Compound Name | Molecular Formula | Biological Activity | Mechanism |
|---|---|---|---|
| This compound | Potential inhibition of osteoclastogenesis | Modulation of RANKL signaling | |
| PPOAC-Bz | Strong inhibitor of osteoclastogenesis | Inhibition of F-actin belt formation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
